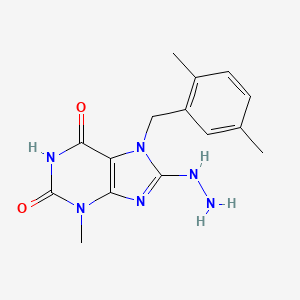
tert-Butyl (4-(fluoromethyl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its use in various scientific research applications, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate typically involves the reaction of 4-(fluoromethyl)-4-piperidylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:
Reactants: 4-(fluoromethyl)-4-piperidylamine, di-tert-butyl dicarbonate (Boc2O), triethylamine.
Conditions: Anhydrous conditions, room temperature.
Product: tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate.
Analyse Chemischer Reaktionen
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, especially in the development of new synthetic methodologies.
Biochemistry: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during multi-step synthesis . Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions to regenerate the free amine .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate can be compared with other carbamate-protected amines, such as:
tert-butyl N-(4-formylbenzyl)carbamate: Similar in structure but contains a formyl group instead of a fluoromethyl group.
tert-butyl N-[4-(fluoromethyl)phenyl]carbamate: Contains a phenyl ring instead of a piperidyl ring.
tert-butyl carbamate: The simplest form of Boc-protected amines, lacking additional functional groups.
Eigenschaften
Molekularformel |
C11H21FN2O2 |
|---|---|
Molekulargewicht |
232.29 g/mol |
IUPAC-Name |
tert-butyl N-[4-(fluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-11(8-12)4-6-13-7-5-11/h13H,4-8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
PATAMVYQFJJKNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14783190.png)
![Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)

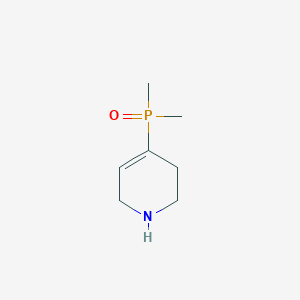
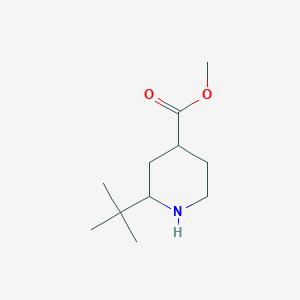
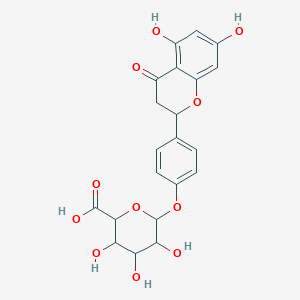
![(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B14783243.png)
![7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14783249.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B14783258.png)
![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14783261.png)
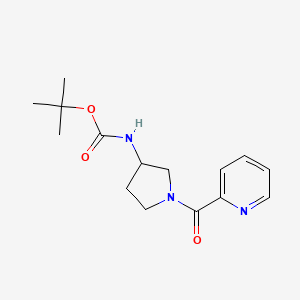
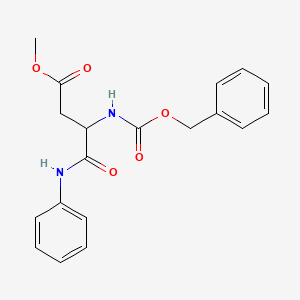
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783278.png)
